molecular formula C21H22N2O2S B5151680 N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide

Número de catálogo B5151680
Peso molecular: 366.5 g/mol
Clave InChI: PROYKUYJKBJQFA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. ET-1 is a potent vasoconstrictor that plays a key role in the regulation of blood pressure and vascular tone. BQ-123 has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases.

Mecanismo De Acción

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide acts as a competitive antagonist of ET-1 receptors, specifically the ET-A subtype. ET-A receptors are predominantly expressed in vascular smooth muscle cells and mediate vasoconstriction, whereas ET-B receptors are expressed in endothelial cells and mediate vasodilation. By blocking the activation of ET-A receptors, N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide inhibits the vasoconstrictor effects of ET-1 and promotes vasodilation.
Biochemical and physiological effects:
N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been investigated for its potential use in the treatment of heart failure and atherosclerosis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide in laboratory experiments provides a specific and selective tool for studying the role of ET-1 and its receptors in various physiological and pathological conditions. However, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide is limited by its low solubility and stability, which may affect its bioavailability and efficacy in vivo. Furthermore, the use of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may not fully replicate the complex and dynamic interactions of ET-1 and its receptors in vivo.

Direcciones Futuras

Future research on N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may focus on improving its solubility and stability, as well as developing more potent and selective ET-A receptor antagonists. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide may also be investigated for its potential use in combination with other drugs for the treatment of cardiovascular and renal diseases. Furthermore, the role of ET-1 and its receptors in other physiological and pathological processes, such as inflammation and cancer, may also be explored.

Métodos De Síntesis

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS involves the sequential addition of protected amino acids to a solid support, whereas LPPS involves the synthesis of peptides in solution. The synthesis of N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide involves the incorporation of the 8-quinolinylthio and 3-butoxyphenyl groups onto the N-terminal of the peptide sequence.

Aplicaciones Científicas De Investigación

N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential therapeutic applications in various cardiovascular and renal diseases. It has been shown to improve endothelial function, reduce blood pressure, and attenuate renal injury in animal models of hypertension, diabetes, and renal failure. N-(3-butoxyphenyl)-2-(8-quinolinylthio)acetamide has also been investigated for its potential use in the treatment of pulmonary hypertension, heart failure, and atherosclerosis.

Propiedades

IUPAC Name

N-(3-butoxyphenyl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-2-3-13-25-18-10-5-9-17(14-18)23-20(24)15-26-19-11-4-7-16-8-6-12-22-21(16)19/h4-12,14H,2-3,13,15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROYKUYJKBJQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5653555

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.